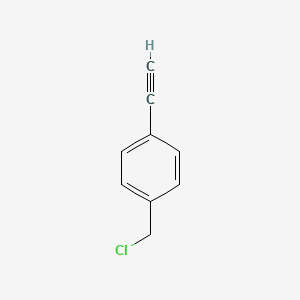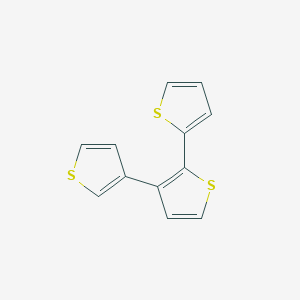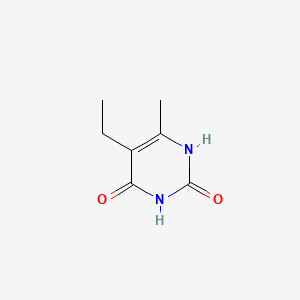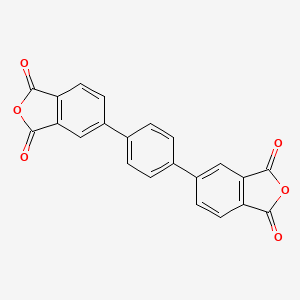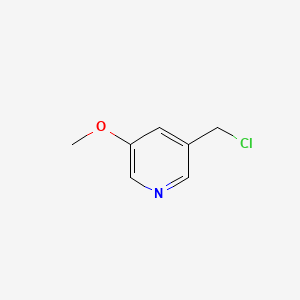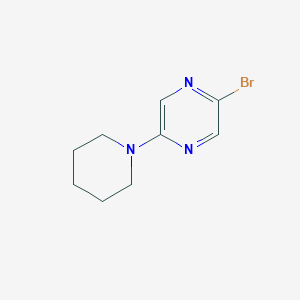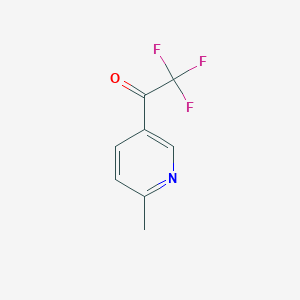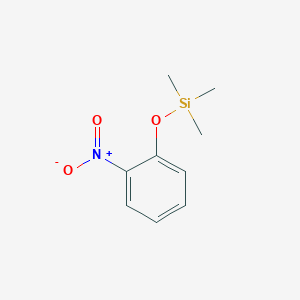
Silane, trimethyl(2-nitrophenoxy)-
概要
説明
Silane, trimethyl(2-nitrophenoxy)- is an organosilicon compound with the molecular formula C9H13NO3Si. It is characterized by the presence of a trimethylsilyl group attached to a 2-nitrophenoxy moiety. This compound is part of a broader class of organosilanes, which are widely used in various chemical applications due to their unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(2-nitrophenoxy)- typically involves the reaction of 2-nitrophenol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The general reaction can be represented as follows:
2-nitrophenol+trimethylchlorosilane→Silane, trimethyl(2-nitrophenoxy)-+HCl
Industrial Production Methods
Industrial production of Silane, trimethyl(2-nitrophenoxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process.
化学反応の分析
Types of Reactions
Silane, trimethyl(2-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The silyl ether linkage can be hydrolyzed in the presence of water or aqueous acids.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like halides or alkoxides can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic aqueous solutions are typically employed for hydrolysis reactions.
Major Products Formed
Reduction: 2-Aminophenoxytrimethylsilane
Substitution: Various substituted phenoxytrimethylsilanes
Hydrolysis: 2-Nitrophenol and trimethylsilanol
科学的研究の応用
Silane, trimethyl(2-nitrophenoxy)- finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its excellent bonding properties.
作用機序
The mechanism of action of Silane, trimethyl(2-nitrophenoxy)- primarily involves the formation of stable silyl ether linkages. The trimethylsilyl group acts as a protecting group for hydroxyl functionalities, preventing unwanted reactions during synthetic processes. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical transformations.
類似化合物との比較
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl ether
- Trimethylsilylacetylene
Uniqueness
Silane, trimethyl(2-nitrophenoxy)- is unique due to the presence of both a nitro group and a trimethylsilyl group. This combination allows for versatile chemical reactivity, making it a valuable compound in synthetic chemistry. The nitro group can be reduced to an amino group, providing additional functionalization options, while the trimethylsilyl group offers protection for hydroxyl groups during complex synthetic routes.
特性
IUPAC Name |
trimethyl-(2-nitrophenoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3Si/c1-14(2,3)13-9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYOWYWLPHAMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345808 | |
| Record name | Silane, trimethyl(2-nitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079-56-7 | |
| Record name | Silane, trimethyl(2-nitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



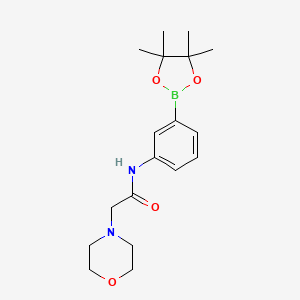
![7-chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B3045385.png)
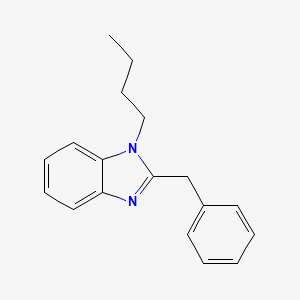
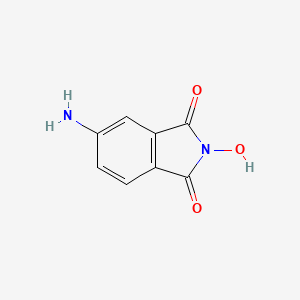
![Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-](/img/structure/B3045388.png)
